molecular formula C9H5BrOS B8662366 3-Bromobenzo[b]thiophene-5-carbaldehyde CAS No. 10135-01-0

3-Bromobenzo[b]thiophene-5-carbaldehyde

Cat. No.: B8662366
CAS No.: 10135-01-0
M. Wt: 241.11 g/mol
InChI Key: NPIRZCZZCDSQGV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-Bromobenzo[b]thiophene-5-carbaldehyde is a useful research compound. Its molecular formula is C9H5BrOS and its molecular weight is 241.11 g/mol. The purity is usually 95%.
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Properties

CAS No.

10135-01-0

Molecular Formula

C9H5BrOS

Molecular Weight

241.11 g/mol

IUPAC Name

3-bromo-1-benzothiophene-5-carbaldehyde

InChI

InChI=1S/C9H5BrOS/c10-8-5-12-9-2-1-6(4-11)3-7(8)9/h1-5H

InChI Key

NPIRZCZZCDSQGV-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C(C=C1C=O)C(=CS2)Br

Origin of Product

United States

Synthesis routes and methods

Procedure details

To a solution of 3 g of benzo[b]thiophene-5-carbaldehyde in 30 ml of acetic acid is dropwise added 1.43 ml of bromine with ice-cooling. The temperature of the reaction mixture is elevated to room temperature, at which temperature the mixture is stirred for three hours. After the reaction, 50 ml of water and 50 ml of ethyl acetate are added to the thus stirred reaction mixture, and the resulting organic layer was separated, washed successively with water, a saturated aqueous sodium hydrogencarbonate solution and a saturated saline solution and then dried over anhydrous magnesium sulfate. Thereafter, the solvent is removed from the thus dried layer by distillation under reduced pressure. The residue obtained is purified by a moderate pressure column chromatography [eluent:hexane:ethyl acetate=20:1], to obtain 4.2 g of 3-bromobenzo[b]thiophene-5-carbaldehyde.
Quantity
3 g
Type
reactant
Reaction Step One
Quantity
1.43 mL
Type
reactant
Reaction Step Two
Name
Quantity
50 mL
Type
reactant
Reaction Step Three
Quantity
50 mL
Type
reactant
Reaction Step Three
Quantity
30 mL
Type
solvent
Reaction Step Four

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